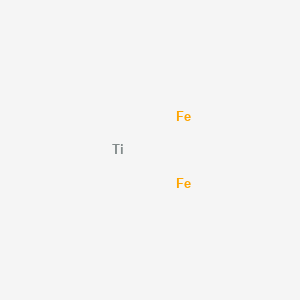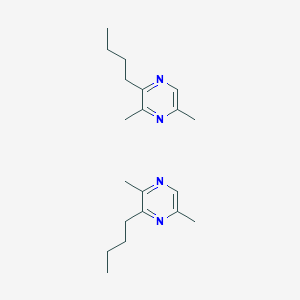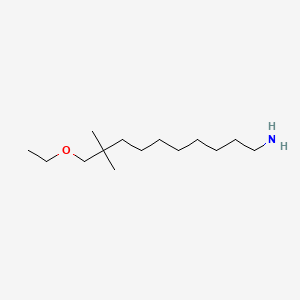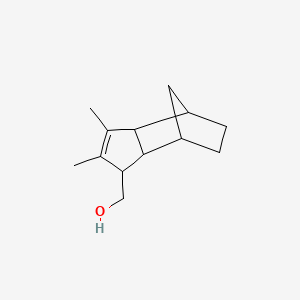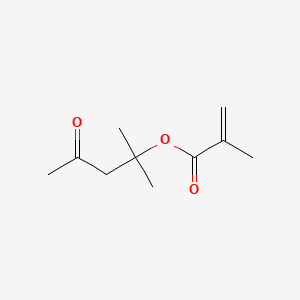
1,1-Dimethyl-3-oxobutyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-3-oxobutyl methacrylate is an organic compound with the molecular formula C10H16O3. It is a methacrylate ester, which is commonly used in the synthesis of polymers and copolymers. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-3-oxobutyl methacrylate can be synthesized through the esterification of methacrylic acid with 1,1-dimethyl-3-oxobutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The esterification reaction is conducted in large reactors with precise control over temperature and pressure. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-3-oxobutyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers such as methyl methacrylate.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines and alcohols.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Reactions are typically carried out in the presence of a base like triethylamine.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Substitution: Substituted methacrylate esters.
Hydrolysis: Methacrylic acid and 1,1-dimethyl-3-oxobutanol.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-3-oxobutyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in controlled release formulations and tissue engineering.
Mecanismo De Acción
The mechanism of action of 1,1-dimethyl-3-oxobutyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The ester group in the compound can participate in various chemical reactions, leading to the formation of polymers with specific properties. The molecular targets and pathways involved depend on the specific application and the nature of the comonomers used .
Comparación Con Compuestos Similares
Similar Compounds
Methyl methacrylate: A commonly used methacrylate ester with similar reactivity but different physical properties.
Ethyl methacrylate: Another methacrylate ester with a slightly longer alkyl chain, leading to different polymer properties.
Butyl methacrylate: A methacrylate ester with a longer alkyl chain, resulting in more flexible polymers.
Uniqueness
1,1-Dimethyl-3-oxobutyl methacrylate is unique due to the presence of the 1,1-dimethyl-3-oxobutyl group, which imparts specific reactivity and properties to the resulting polymers. This makes it valuable in applications where tailored polymer properties are required .
Propiedades
Número CAS |
93940-09-1 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
(2-methyl-4-oxopentan-2-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-7(2)9(12)13-10(4,5)6-8(3)11/h1,6H2,2-5H3 |
Clave InChI |
JIPZQYMKXPLEKF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC(C)(C)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



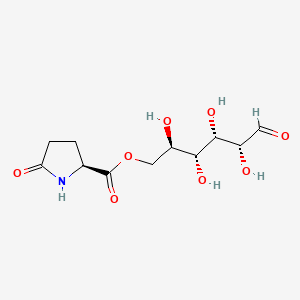
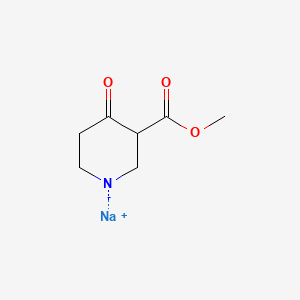
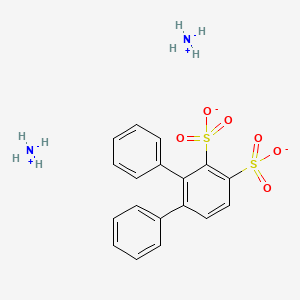
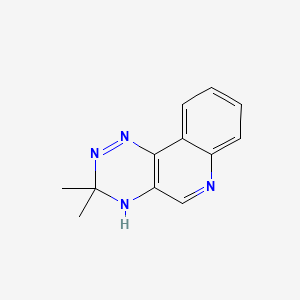

![8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12667074.png)
